Atorvastatin Allyl Ester

Vue d'ensemble

Description

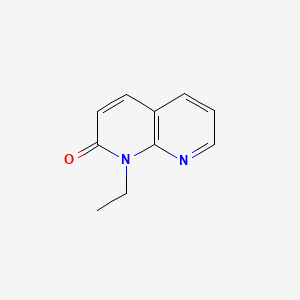

Atorvastatin Allyl Ester is a derivative of atorvastatin, a well-known statin medication used to lower cholesterol levels and prevent cardiovascular diseases

Applications De Recherche Scientifique

Atorvastatin Allyl Ester has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential effects on lipid metabolism and cholesterol biosynthesis.

Medicine: Investigated for its potential as a lipid-lowering agent with modified pharmacokinetic properties.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Target of Action

Atorvastatin Allyl Ester, a structural trim of Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA Reductase . By inhibiting this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, an early rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where the endogenous production of cholesterol is reduced .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by this compound affects the mevalonate pathway , which is involved in the production of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . Additionally, it has been suggested that this compound may regulate lipid metabolism via the PPAR-signaling pathway .

Pharmacokinetics

Atorvastatin is subject to metabolism by CYP3A4 and cellular membrane transport by OATP C and P-glycoprotein . These factors, along with others, influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The primary result of this compound’s action is the reduction of abnormal cholesterol and lipid levels . This leads to a decrease in the risk of cardiovascular diseases such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . Clinical studies have shown that Atorvastatin reduces LDL-C and total cholesterol by 36-53% .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a high-fat diet can exacerbate hyperlipidemia, against which this compound can have a lipid-lowering effect . Furthermore, genetic polymorphisms can influence the drug’s efficacy and the patient’s response .

Analyse Biochimique

Biochemical Properties

Atorvastatin Allyl Ester plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several key enzymes and proteins involved in cholesterol synthesis and regulation. One of the primary targets is HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, this compound effectively reduces cholesterol synthesis. Additionally, it interacts with proteins involved in the PPAR-signaling pathway, influencing lipid metabolism and gene expression .

Cellular Effects

This compound impacts various cell types, particularly hepatocytes, which are central to cholesterol metabolism. It influences cell function by modulating cell signaling pathways, such as the PPAR-signaling pathway, which plays a role in lipid metabolism and inflammation. The compound also affects gene expression, leading to changes in the levels of enzymes and proteins involved in cholesterol synthesis and uptake. Furthermore, this compound can alter cellular metabolism by reducing the availability of cholesterol, which is essential for cell membrane integrity and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMG-CoA reductase, leading to enzyme inhibition. This binding prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol synthesis. Additionally, the compound may interact with other biomolecules, such as transcription factors and co-activators, influencing gene expression and metabolic pathways. These interactions result in decreased cholesterol levels and improved lipid profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term efficacy. Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory effects on HMG-CoA reductase. Over extended periods, the compound continues to reduce cholesterol levels, although its efficacy may diminish due to metabolic degradation and cellular adaptation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces cholesterol levels without significant adverse effects. At higher doses, toxic effects may occur, including liver damage and muscle toxicity. These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to cholesterol synthesis and regulation. It interacts with enzymes such as HMG-CoA reductase and proteins in the PPAR-signaling pathway. These interactions influence metabolic flux and metabolite levels, leading to reduced cholesterol synthesis and improved lipid profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound accumulates in the liver, where it exerts its primary effects on cholesterol metabolism. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

This compound localizes to specific subcellular compartments, primarily the endoplasmic reticulum, where HMG-CoA reductase is located. This localization is crucial for its inhibitory effects on cholesterol synthesis. Additionally, the compound may undergo post-translational modifications that influence its activity and targeting to specific organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Allyl Ester typically involves the esterification of atorvastatin with allyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Atorvastatin Allyl Ester can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted allyl derivatives.

Comparaison Avec Des Composés Similaires

Atorvastatin: The parent compound, widely used as a statin medication.

Simvastatin: Another statin with a similar mechanism of action.

Rosuvastatin: A statin with a different chemical structure but similar lipid-lowering effects.

Uniqueness: Atorvastatin Allyl Ester is unique due to the presence of the allyl ester group, which can influence its chemical reactivity and pharmacokinetic properties. This modification can potentially lead to differences in absorption, distribution, metabolism, and excretion compared to other statins.

Propriétés

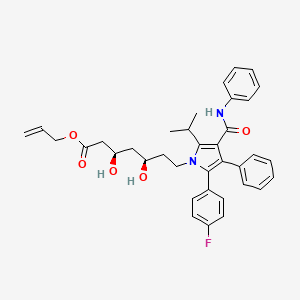

IUPAC Name |

prop-2-enyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39FN2O5/c1-4-21-44-31(42)23-30(41)22-29(40)19-20-39-34(24(2)3)33(36(43)38-28-13-9-6-10-14-28)32(25-11-7-5-8-12-25)35(39)26-15-17-27(37)18-16-26/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJZSDSELLJXGC-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742612 | |

| Record name | Prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915092-85-2 | |

| Record name | Prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

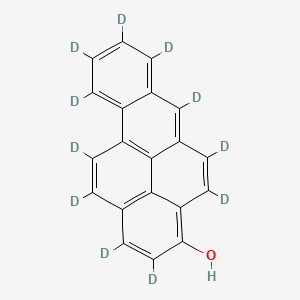

![6-Methylbenz[a]anthracene-d14](/img/new.no-structure.jpg)

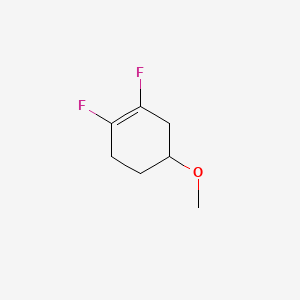

![(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B588312.png)

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B588316.png)

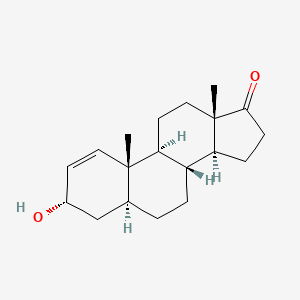

![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)